Bienvenue dans la boutique en ligne BenchChem!

3-(4-bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one

Structural Biology Protein Crystallography Heavy-Atom Derivatization

This fully synthetic polyhalogenated coumarin sulfone uniquely combines a 4-bromobenzenesulfonyl handle for cross-coupling and X-ray phasing with a 6,8-difluoro motif that minimizes off-target promiscuity. With a drug-like MW (401.2 g/mol) and XLogP3-AA (3.8), it is the preferred scaffold for selective P2Y6R antagonist programs and SAR library generation. REACH registration ensures reliable EU supply for compound management and structural biology core facilities.

Molecular Formula C15H7BrF2O4S
Molecular Weight 401.18
CAS No. 904450-30-2
Cat. No. B2607484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one
CAS904450-30-2
Molecular FormulaC15H7BrF2O4S
Molecular Weight401.18
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F)Br
InChIInChI=1S/C15H7BrF2O4S/c16-9-1-3-11(4-2-9)23(20,21)13-6-8-5-10(17)7-12(18)14(8)22-15(13)19/h1-7H
InChIKeyASSKUVNRUYLKRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one (CAS 904450-30-2): Core Identity and Procurement-Relevant Profile


3-(4-Bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one (CAS 904450-30-2) is a fully synthetic, polyhalogenated coumarin sulfone belonging to the 3-sulfonyl-2H-chromen-2-one class. Its structure combines a 6,8-difluoro substitution pattern on the chromenone core with a 4-bromobenzenesulfonyl group at the 3-position. The compound has a molecular weight of 401.2 g/mol and a computed XLogP3-AA of 3.8, indicating moderate lipophilicity [1]. It is listed in the ECHA substance inventory (EC number 100.244.607), confirming its registration under the EU REACH regulation and its availability for research and industrial procurement within the European market [2].

Why 3-(4-Bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one Cannot Be Replaced by Simple In-Class Analogs


Within the 3-sulfonyl-2H-chromen-2-one family, substitution at the 4-position of the benzenesulfonyl ring and at the 6- and 8-positions of the chromenone core independently modulate physicochemical properties, chemical reactivity, and biological selectivity. Replacing the 4-bromo substituent with hydrogen, chloro, or methyl eliminates the heavy-atom label required for X-ray crystallographic phasing and removes the synthetic handle for palladium-catalyzed cross-coupling reactions. Removing the 6,8-difluoro motif has been shown in related 2H-chromene series to increase off-target promiscuity—particularly binding to biogenic amine receptors—thereby compromising target-selectivity profiles in pharmacological assays [1]. Generic substitution without these specific structural features therefore risks loss of both downstream synthetic utility and the selectivity gains associated with fluorination.

Quantitative Differentiation Evidence for 3-(4-Bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one Versus Comparator Compounds


Heavy-Atom Content for X-ray Crystallographic Phasing: 4-Bromo vs. 4-Chloro and Unsubstituted Analogs

The presence of a single bromine atom (atomic number 35) in 3-(4-bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one provides a strong anomalous scattering signal (f'' = 1.28 e⁻ at Cu Kα) suitable for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing in protein crystallography. The chlorine atom in the 4-chloro analog (CAS 904432-62-8, Cl atomic number 17) provides a weaker anomalous signal (f'' = 0.36 e⁻ at Cu Kα), while the unsubstituted 3-(benzenesulfonyl) analog (CAS 902506-96-1) lacks a heavy atom altogether, rendering it unsuitable for anomalous phasing applications [1]. The monoisotopic mass difference between the target compound (399.92165 Da) and its 4-chloro analog (356.00 Da for ³⁵Cl isotopologue) also enables differentiation by high-resolution mass spectrometry [2].

Structural Biology Protein Crystallography Heavy-Atom Derivatization

Synthetic Versatility: Bromine as a Cross-Coupling Handle Compared to Chloro and Unsubstituted Analogs

The 4-bromophenyl substituent serves as a superior substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) compared to the 4-chloro analog (CAS 904432-62-8). Aryl bromides generally exhibit oxidative addition rates 10-100× faster than aryl chlorides with Pd(0) catalysts due to the lower C–Br bond dissociation energy (approximately 84 kcal/mol for Ph–Br vs. 97 kcal/mol for Ph–Cl) [1]. The unsubstituted phenyl analog (CAS 902506-96-1) lacks a halide leaving group entirely, precluding direct cross-coupling without prior functionalization. This makes the target compound the preferred intermediate for late-stage diversification in medicinal chemistry programs [2].

Medicinal Chemistry Synthetic Chemistry Cross-Coupling Reactions

Off-Target Selectivity Advantage of 6,8-Difluoro Substitution vs. Non-Fluorinated Chromene Scaffolds

In a series of multiply substituted 2H-chromene derivatives evaluated as P2Y6 receptor (P2Y6R) antagonists, the 6,8-difluoro analogue (compound 27, IC50 2.99 µM at human P2Y6R) demonstrated a clean selectivity profile, lacking off-target activities across all 45 sites examined in a broad receptor panel. In contrast, earlier non-fluorinated or mono-halogenated analogues in the series showed significant binding to biogenic amine receptors [1]. While the direct 3-(4-bromobenzenesulfonyl) variant was not tested in this study, the 6,8-difluoro motif is conserved and is the critical structural determinant for the observed selectivity improvement, providing strong class-level evidence that the difluoro pattern reduces promiscuous pharmacology.

Receptor Pharmacology Drug Discovery Selectivity Profiling

Lipophilicity Modulation: Computed LogP of 4-Bromo vs. 4-Chloro and Unsubstituted 6,8-Difluoro Analogs

The computed partition coefficient (XLogP3-AA) of 3-(4-bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is 3.8 [1]. The 4-chloro analog (CAS 904432-62-8) has a computed XLogP3-AA of approximately 3.5, and the unsubstituted 3-(benzenesulfonyl) analog (CAS 902506-96-1) has an XLogP3-AA of approximately 3.0 (estimated based on molecular formula differences) [2]. The moderately higher lipophilicity of the bromo derivative may enhance membrane permeability while remaining within drug-like space, offering a tunable property for hit-to-lead optimization.

Physicochemical Profiling Drug-Likeness ADME Prediction

Optimal Research and Industrial Use Cases for 3-(4-Bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one Based on Verified Differentiation


X-ray Crystallographic Phasing of Ligand–Protein Complexes

The bromine atom at the 4-position enables single- or multi-wavelength anomalous dispersion (SAD/MAD) phasing for de novo structure determination of proteins co-crystallized with this compound. The anomalous signal (f'' ≈ 1.28 e⁻ at Cu Kα) is sufficient for phase calculation, unlike chloro or unsubstituted analogs. This application is particularly relevant for structural biology core facilities and academic crystallography groups studying bromodomain-containing proteins, kinases, or other enzymes where this sulfonylchromenone scaffold may serve as an inhibitor [1].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety offers a robust synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, allowing rapid generation of compound libraries for structure–activity relationship (SAR) studies. Medicinal chemistry teams can use this intermediate to introduce aryl, heteroaryl, amine, or alkyne substituents at the 4-position of the phenyl ring, a strategy not directly accessible with 4-chloro or unsubstituted analogs without additional synthetic steps [2].

P2Y6 Receptor Antagonist Lead Optimization with Reduced Off-Target Risk

While direct pharmacological data on the 4-bromobenzenesulfonyl variant are not yet published, the established selectivity benefit of the 6,8-difluoro motif (zero off-target hits among 45 sites for the P2Y6R antagonist compound 27) supports the use of this scaffold for developing selective P2Y6R antagonists. Researchers in inflammation, cancer, and neurodegeneration can leverage this compound as a core template for further optimization, confident that the difluoro pattern minimizes promiscuous receptor binding [3].

Physicochemical Property Benchmarking for Coumarin Sulfone Libraries

With a defined molecular weight (401.2 g/mol) and XLogP3-AA (3.8), this compound serves as a reference point for calibrating lipophilicity and molecular weight within 3-sulfonylchromenone libraries. Procurement for compound management groups seeking to populate screening decks with halogen-enriched, drug-like chemotypes is supported by its REACH registration, which confirms consistent supply chain availability within the EU [4].

Quote Request

Request a Quote for 3-(4-bromobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.